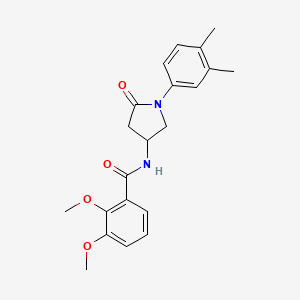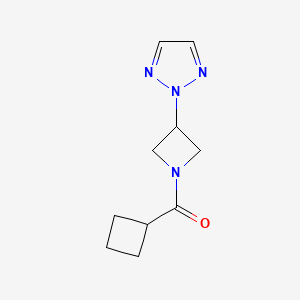![molecular formula C22H16F3N3OS B2689227 5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 722464-17-7](/img/structure/B2689227.png)
5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C22H16F3N3OS and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality 5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Synthesis of Triazole Derivatives : A study by Mansueto et al. (2014) highlights an efficient approach for the regioselective synthesis of 1,2,4-triazole derivatives. This process involves lateral metalation/functionalization, offering flexibility in synthetic design and potential applications in developing new triazole-based compounds (Mansueto et al., 2014).
Synthesis of Novel Triazoles for Urease and Anti-Proliferative Activity : Ali et al. (2022) describe the synthesis of a library of 1,2,4-triazoles, including compounds with structural similarities to the target chemical. These compounds were evaluated for urease inhibition and anti-proliferative activities, indicating potential biomedical applications (Ali et al., 2022).
Chemical Properties and Interaction Studies : Research by Stucky et al. (2008) on related 1,2,4-triazole compounds provides insights into their chemical behavior, including protonation, metal complex formation, and structural analyses. These studies contribute to understanding the molecular interactions and stability of triazole derivatives (Stucky et al., 2008).
Biological and Pharmacological Applications
New DNA Methylation Inhibitors : Hovsepyan et al. (2018) synthesized new 4H-1,2,4-triazole-3-thiol derivatives, exploring their anti-tumor activity and effects on DNA methylation levels. This study demonstrates the potential of triazole derivatives in cancer treatment and epigenetic therapy (Hovsepyan et al., 2018).
EGFR Inhibitors for Cancer Treatment : A study by Karayel (2021) examines benzimidazole derivatives bearing 1,2,4-triazole, focusing on their anti-cancer properties. The research involves density functional theory and molecular docking studies, highlighting the potential of such compounds as EGFR inhibitors in cancer therapy (Karayel, 2021).
Industrial and Environmental Applications
Corrosion Inhibition for Metals : Gece and Bilgiç (2012) explored the use of methylthiophenyl-containing triazole compounds as corrosion inhibitors for zinc in acidic media. This study provides valuable information on the application of triazole derivatives in protecting metals from corrosion (Gece & Bilgiç, 2012).
Antioxidant Additives for Lubricating Oils : Ashry et al. (2014) evaluated functionalized imidazoles and 1,2,4-triazoles as antioxidant additives in industrial lubricating oils. Their findings correlate the structures of these additives with their antioxidant properties, suggesting their potential use in enhancing the performance of lubricants (Ashry et al., 2014).
Eigenschaften
IUPAC Name |
3-[(2-phenylphenoxy)methyl]-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3OS/c23-22(24,25)17-11-5-6-12-18(17)28-20(26-27-21(28)30)14-29-19-13-7-4-10-16(19)15-8-2-1-3-9-15/h1-13H,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJYBOFHXLZRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC3=NNC(=S)N3C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-N-[(4-chlorophenyl)-pyrazin-2-ylmethyl]-N-methylpropanamide](/img/structure/B2689149.png)




![6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline](/img/structure/B2689158.png)
![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)
![4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2689160.png)

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689163.png)